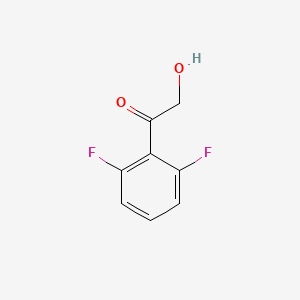

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

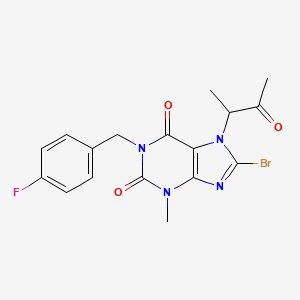

“1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one” is a chemical compound with the molecular formula C8H6F2O . It is also known as 2′,6′-Difluoroacetophenone . It undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .

Synthesis Analysis

The synthesis of a similar compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been reported . This compound was synthesized in 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis

The molecular structure of “1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one” has been analyzed using various techniques . The compound crystallized in the centrosymmetric space group P21/c, stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact .Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated organic compounds, such as those containing difluoromethyl groups, are of significant interest in medicinal chemistry. These compounds are considered lipophilic hydrogen bond donors and may act as bioisosteres for hydroxyl, thiol, or amine groups. Their study helps in the rational design of drugs by enhancing lipophilicity and hydrogen bonding capabilities, potentially leading to improved pharmacokinetic properties (Zafrani et al., 2017).

Organic Synthesis

In organic synthesis, fluorinated compounds are synthesized for their unique reactivities and properties. For example, lipase-catalyzed transesterification has been used to synthesize optically pure bis(pentafluorophenyl)ethane-1,2-diol, demonstrating the versatility of fluorinated compounds in synthetic organic chemistry (Sakai et al., 2000). Similarly, the synthesis and characterization of new fluorine-containing polyethers with low dielectric properties and high thermal stability highlight the importance of fluorinated compounds in developing new materials with specific desired properties (Fitch et al., 2003).

Material Science

Fluorine-containing polyimides synthesized from hexafluoropropane and other fluorinated monomers are used in making composite membranes for CO2 separation. These membranes exhibit excellent thermal and dimensional stabilities, high CO2 permeance, and selectivity, making them valuable for environmental and energy applications (Kim et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as pyruvate kinase pkm and Cyclin-dependent kinase 2 . These enzymes play crucial roles in cellular metabolism and cell cycle regulation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

If it interacts with pyruvate kinase pkm or cyclin-dependent kinase 2, it could potentially influence glycolysis and cell cycle progression .

Pharmacokinetics

Its molecular weight (15613 g/mol ) and logP value (1.65 ) suggest that it may have good oral bioavailability.

Result of Action

If it interacts with pyruvate kinase pkm or cyclin-dependent kinase 2, it could potentially alter cellular metabolism or cell cycle progression .

properties

IUPAC Name |

1-(2,6-difluorophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVRWMGPLHANSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2850814.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850816.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2850817.png)

![1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2850818.png)

![Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride](/img/structure/B2850822.png)

![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)

![N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2850830.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide](/img/structure/B2850831.png)